molecular formula C12H12F3N3O B4055286 2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol CAS No. 333746-45-5

2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol

Cat. No.: B4055286
CAS No.: 333746-45-5
M. Wt: 271.24 g/mol
InChI Key: OTSBIISYVIQTHK-UHFFFAOYSA-N
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Description

2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol is a compound that features a trifluoromethyl group, a phenyl ring, and a triazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the phenyl ring could introduce various functional groups .

Scientific Research Applications

2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-ethanol: Similar structure but with an ethanol group instead of a propanol group.

    2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-methanol: Similar structure but with a methanol group instead of a propanol group.

Uniqueness

The uniqueness of 2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

2-[3-phenyl-5-(trifluoromethyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-11(2,19)10-9(12(13,14)15)16-17-18(10)8-6-4-3-5-7-8/h3-7,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSBIISYVIQTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(N=NN1C2=CC=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154592
Record name α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333746-45-5
Record name α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333746-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol
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2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol
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2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol
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2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol
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